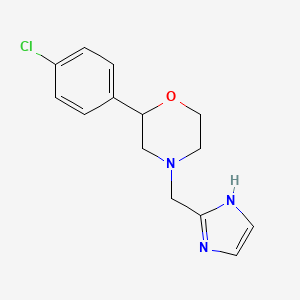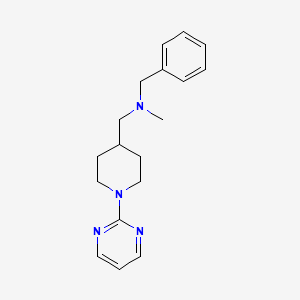![molecular formula C15H18ClN3 B7573806 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile](/img/structure/B7573806.png)
5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter that plays a crucial role in the regulation of neuronal excitability in the central nervous system. CPP-115 has been shown to have potential therapeutic applications in the treatment of a variety of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Mécanisme D'action
5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile increases the levels of GABA in the brain, which in turn reduces neuronal excitability and helps to prevent seizures and reduce anxiety.
Biochemical and Physiological Effects:
5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile has been shown to have a number of biochemical and physiological effects in the brain. These include an increase in GABA levels, a decrease in glutamate levels, and a reduction in the activity of the enzyme alanine transaminase. These effects are thought to contribute to the therapeutic effects of 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile in the treatment of epilepsy, addiction, and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile is its high selectivity for GABA transaminase, which reduces the risk of off-target effects. However, 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile has a relatively short half-life and may require frequent dosing in order to maintain therapeutic levels in the brain. Additionally, the high potency of 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile may make it difficult to titrate the dose to achieve optimal therapeutic effects.
Orientations Futures
There are a number of potential future directions for research on 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile. One area of interest is the development of more stable and longer-acting analogs of 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile that could be used as therapeutic agents. Another area of interest is the investigation of the potential therapeutic applications of 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile in other neurological and psychiatric disorders, such as depression and schizophrenia. Finally, there is a need for further research on the safety and efficacy of 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile in human clinical trials.
Méthodes De Synthèse
5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile can be synthesized using a multi-step process involving the reaction of 5-chloro-2-nitrobenzonitrile with cyclopropylamine to form 5-chloro-2-(cyclopropylamino)benzonitrile. This intermediate is then reacted with 4-piperidone to form 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile.
Applications De Recherche Scientifique
5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile has been extensively studied in preclinical models of epilepsy, addiction, and anxiety. In animal models of epilepsy, 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile has been shown to reduce seizure activity and increase the threshold for seizure induction. In animal models of addiction, 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile has been shown to reduce drug-seeking behavior and prevent relapse. In animal models of anxiety, 5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile has been shown to reduce anxiety-like behavior.
Propriétés
IUPAC Name |
5-chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3/c16-12-1-4-15(11(9-12)10-17)18-13-5-7-19(8-6-13)14-2-3-14/h1,4,9,13-14,18H,2-3,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDPDKDAAIXNBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)NC3=C(C=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7573735.png)
![2-ethoxy-N-ethyl-N-[4-(trifluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7573749.png)

![2-[(2-Amino-2-oxoethyl)-(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B7573756.png)
![N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide](/img/structure/B7573763.png)

![5-Ethyl-3-[[4-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7573772.png)
![3-(3-Chlorophenyl)-5-[6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-azaspiro[2.5]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B7573776.png)

![1-[2-(3-Bromo-4-fluorophenyl)ethyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7573780.png)
![N-[(2,6-dichlorophenyl)methyl]-1-(3-ethyl-1H-pyrazol-5-yl)methanamine](/img/structure/B7573786.png)
![1-methyl-5-[(1-phenyltriazol-4-yl)methyl]-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7573798.png)

![2-Methyl-1-[[4-(pyridin-4-ylmethoxy)phenyl]methylamino]butan-2-ol](/img/structure/B7573820.png)